molecular formula C18H21N3O2S B2889830 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione CAS No. 1396888-77-9

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione

Cat. No.: B2889830
CAS No.: 1396888-77-9
M. Wt: 343.45
InChI Key: CSPVUJLIQOJFAG-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a phenylbutane-dione structure. The thiadiazole ring is known for its versatility and is widely studied in medicinal chemistry due to its ability to interact with various biological targets .

Preparation Methods

The synthesis of 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The thiadiazole ring can be further functionalized to introduce the piperidine moiety through nucleophilic substitution reactions.

    Formation of the Phenylbutane-Dione Structure:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione has several scientific research applications:

Comparison with Similar Compounds

1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione can be compared with other thiadiazole-containing compounds:

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to variations in biological activity.

    Piperidine Derivatives: Compounds with a piperidine ring may have different pharmacokinetic properties, affecting their absorption and distribution in the body.

    Phenylbutane-Dione Derivatives: These compounds may have different substituents on the phenyl ring, influencing their chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of these three moieties, potentially offering a unique profile of biological activities and chemical reactivity.

Properties

IUPAC Name

1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-19-20-18(24-13)15-9-11-21(12-10-15)17(23)8-7-16(22)14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPVUJLIQOJFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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